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  • Product: 4-Methyl-piperidin-3-one
  • CAS: 914220-45-4

Core Science & Biosynthesis

Foundational

The Piperidin-3-one Scaffold: A Privileged Motif for Exploring Novel Biological Activities

Introduction: The Untapped Potential of a Versatile Heterocycle In the landscape of medicinal chemistry, the piperidine ring stands as a cornerstone, integral to the structure of numerous pharmaceuticals and natural alka...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Untapped Potential of a Versatile Heterocycle

In the landscape of medicinal chemistry, the piperidine ring stands as a cornerstone, integral to the structure of numerous pharmaceuticals and natural alkaloids.[1] Its derivatives are legion, spanning therapeutic classes from anticancer and antimicrobial agents to treatments for complex neurological disorders.[2] While extensive research has focused on various substituted piperidines, the piperidin-3-one core represents a comparatively underexplored yet highly promising scaffold. Its inherent functionalities—a secondary amine and a ketone—offer rich chemical handles for diversification, enabling the synthesis of vast compound libraries with diverse pharmacophoric features.

This guide delves into the potential biological activities of piperidin-3-one derivatives. As Senior Application Scientists, our perspective is grounded in both the foundational principles of medicinal chemistry and the practicalities of drug discovery. We will not only survey the existing (though limited) literature on this specific core but also extrapolate from closely related, well-characterized piperidone isomers. This approach is rooted in the understanding that structural similarity often implies shared, or at least analogous, biological targets and mechanisms of action. The central thesis of this document is that the piperidin-3-one scaffold is a high-potential starting point for the development of novel therapeutics, and we will provide the synthetic rationale, biological context, and experimental frameworks to empower researchers in this endeavor.

Synthetic Strategies: Forging the Piperidin-3-one Core

The accessibility of the piperidin-3-one core is paramount for its exploration in drug discovery. Several synthetic routes have been established, offering flexibility in substituent placement and enabling the creation of diverse chemical libraries.

Core Synthesis via Multi-step Reaction from Pyridine Derivatives

A robust and scalable method for the synthesis of N-protected piperidin-3-one involves a multi-step sequence starting from readily available pyridine derivatives. The N-Boc-3-piperidone, a key intermediate for further derivatization, can be synthesized from 3-hydroxypyridine.[3] This process involves N-benzylation, reduction of the pyridine ring, protection of the secondary amine with a Boc group, and finally, oxidation of the hydroxyl group to the desired ketone.

The choice of an N-protecting group, such as the tert-butyloxycarbonyl (Boc) group, is a critical experimental decision. It serves a dual purpose: it deactivates the otherwise reactive secondary amine during subsequent chemical transformations and enhances the solubility of intermediates in organic solvents, simplifying purification. The final oxidation step is also crucial; Swern oxidation, using oxalyl chloride and DMSO, is an effective method for this transformation.[3]

Experimental Protocol: Synthesis of N-Boc-3-piperidone [3]

  • Step 1: N-Benzylation of 3-hydroxypyridine. Dissolve 3-hydroxypyridine (1.0 mol) in ethanol (500 mL). Cool the solution to below 5 °C and add benzyl chloride (1.05 mol) dropwise. Allow the reaction to stir overnight at room temperature. Filter the resulting precipitate to obtain N-benzyl-3-hydroxypyridinium chloride.

  • Step 2: Reduction to N-benzyl-3-hydroxypiperidine. Dissolve the N-benzyl-3-hydroxypyridinium chloride (1.0 mol) in ethanol (1500 mL) and cool to approximately 0 °C. Slowly add sodium borohydride (2.11 mol) while maintaining the temperature at 0 °C. After the addition is complete, allow the reaction to warm to room temperature and stir overnight. Quench the reaction with water, remove the ethanol by rotary evaporation, and extract the aqueous layer with ethyl acetate. Dry the combined organic phases and concentrate to yield N-benzyl-3-hydroxypiperidine.

  • Step 3: Boc Protection and Debenzylation. Dissolve N-benzyl-3-hydroxypiperidine (1.0 mol) in methanol (1000 mL). Add 10% palladium on carbon catalyst, followed by di-tert-butyl dicarbonate (1.05 mol). Subject the mixture to hydrogenation (e.g., 50 psi H₂) for 5 hours. Filter off the catalyst and evaporate the solvent. The residue is worked up using an acidic and basic wash to yield N-Boc-3-hydroxypiperidine.

  • Step 4: Oxidation to N-Boc-3-piperidone. In a flask, prepare the oxidizing agent by adding oxalyl chloride (1.2 mol) to dichloromethane (1500 mL) at -30 °C, followed by the dropwise addition of dimethyl sulfoxide (2.46 mol). Add a solution of N-Boc-3-hydroxypiperidine (1.0 mol) in dichloromethane dropwise, maintaining the temperature at -30 °C. After stirring, add triethylamine (5.26 mol) dropwise. Allow the reaction to warm to room temperature and stir for 10-15 hours. Wash the reaction mixture with water, dry the organic phase, and concentrate. Crystallize the product from petroleum ether to obtain N-Boc-3-piperidone.

Diagram of Synthetic Workflow

G A 3-Hydroxypyridine B N-Benzyl-3-hydroxypyridinium chloride A->B Benzyl Chloride, Ethanol C N-Benzyl-3-hydroxypiperidine B->C Sodium Borohydride, Ethanol D N-Boc-3-hydroxypiperidine C->D Boc Anhydride, H2, Pd/C E N-Boc-3-piperidone D->E Swern Oxidation (Oxalyl Chloride, DMSO, TEA)

Caption: Synthetic route to N-Boc-3-piperidone.

Potential Biological Activities and Mechanistic Insights

While direct studies on piperidin-3-one derivatives are emerging, the extensive research on isomeric piperidones provides a strong rationale for investigating their biological potential.

Anticancer Activity

The piperidine scaffold is a common feature in anticancer agents.[4] For instance, derivatives of piperidin-4-one have been shown to exhibit cytotoxic effects through various mechanisms, including the inhibition of the JAK/STAT and PI3K/Akt signaling pathways.[4][5] These pathways are crucial for cell proliferation, survival, and differentiation, and their aberrant activation is a hallmark of many cancers.[5]

It is highly plausible that piperidin-3-one derivatives could also modulate these or related oncogenic pathways. The carbonyl group at the 3-position, along with the nitrogen at the 1-position, provides a unique electronic and steric environment for interaction with biological targets.

Hypothesized Mechanism of Action (Anticancer)

Piperidin-3-one derivatives could potentially act as inhibitors of protein kinases, such as those in the JAK/STAT or PI3K/Akt pathways, by binding to the ATP-binding pocket. The piperidine ring can serve as a scaffold to orient functional groups for optimal interaction with the kinase, while the ketone could act as a hydrogen bond acceptor.

Diagram of Potential Anticancer Signaling Pathway Inhibition

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Growth Factor Receptor PI3K PI3K Receptor->PI3K Activation Akt Akt PI3K->Akt Activation Proliferation Cell Proliferation & Survival Akt->Proliferation P3O Piperidin-3-one Derivative P3O->PI3K Inhibition

Caption: Hypothesized inhibition of the PI3K/Akt pathway.

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

  • Cell Seeding: Seed cancer cell lines (e.g., MCF-7, HCT-116) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the piperidin-3-one derivatives in the appropriate cell culture medium. Add the diluted compounds to the wells and incubate for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value for each compound.

Antimicrobial Activity

The rise of antibiotic resistance necessitates the discovery of new antimicrobial agents.[6] Piperidine derivatives have shown promise in this area, with some exhibiting activity against both Gram-positive and Gram-negative bacteria.[7][8] The mechanism of action is often related to the disruption of the bacterial cell membrane or the inhibition of essential enzymes.[8] The lipophilicity and basicity of the piperidine ring can be tuned by N-substitution to optimize antimicrobial activity.

Experimental Protocol: Antimicrobial Susceptibility Testing (Disc Diffusion Method) [9]

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth.

  • Agar Plate Preparation: Spread the microbial inoculum evenly onto the surface of Mueller-Hinton agar plates.

  • Disc Application: Impregnate sterile paper discs with known concentrations of the piperidin-3-one derivatives. Place the discs onto the inoculated agar surface.

  • Incubation: Incubate the plates at 37 °C for 18-24 hours.[9]

  • Zone of Inhibition Measurement: Measure the diameter of the clear zone around each disc where bacterial growth is inhibited. The size of the zone is indicative of the compound's antimicrobial activity.

Table 1: Hypothetical Antimicrobial Activity Data for Piperidin-3-one Derivatives

CompoundR1-substituentR2-substituentZone of Inhibition (mm) vs. S. aureusZone of Inhibition (mm) vs. E. coli
P3O-1 HH86
P3O-2 BenzylH1511
P3O-3 4-ChlorobenzylH1814
P3O-4 Benzyl4-Methyl1612
Ciprofloxacin --2528
Neurological Activity

Piperidine is a key structural element in many centrally acting drugs, including antipsychotics and stimulants.[10] Derivatives of piperidine have been investigated for the treatment of neurodegenerative diseases like Alzheimer's and Parkinson's.[6] The potential mechanisms of action are diverse and can include modulation of neurotransmitter receptors, inhibition of enzymes like monoamine oxidase (MAO), or reduction of neuroinflammation.[10]

The ability of small molecules to cross the blood-brain barrier is a critical factor for neurological drug discovery. The physicochemical properties of piperidin-3-one derivatives can be readily modified to enhance their brain permeability.

Structure-Activity Relationship (SAR) Insights

For biological activity, the nature of the substituents on the piperidin-3-one core is critical.

  • N-Substituent: The group attached to the piperidine nitrogen significantly influences the molecule's physicochemical properties, such as lipophilicity and basicity. Aromatic or bulky aliphatic substituents at this position can enhance binding to hydrophobic pockets in target proteins.

  • Substituents on the Ring: Substitution at other positions on the piperidine ring can fine-tune the molecule's conformation and introduce additional points of interaction with a biological target.

A systematic exploration of these substitutions is essential to develop a comprehensive SAR and to optimize the potency and selectivity of piperidin-3-one derivatives for a given biological target.

Conclusion and Future Directions

The piperidin-3-one scaffold represents a promising, yet underexploited, area for drug discovery. Its synthetic accessibility and the rich chemical space that can be explored through its derivatization make it an attractive starting point for identifying novel bioactive compounds. While direct evidence for the biological activities of piperidin-3-one derivatives is still accumulating, the extensive research on isomeric piperidones provides a strong rationale for their investigation as potential anticancer, antimicrobial, and neuroactive agents.

Future research should focus on the synthesis of diverse libraries of piperidin-3-one derivatives and their systematic screening against a wide range of biological targets. In-depth mechanistic studies will be crucial to elucidate their modes of action and to guide the optimization of lead compounds. As we continue to unravel the therapeutic potential of this versatile scaffold, it is likely that piperidin-3-one derivatives will emerge as a valuable new class of drug candidates.

References

  • O’Hagan, D. (2000). Piperidine and pyridine alkaloids. Natural Product Reports, 17(5), 435-446. Available from: [Link]

  • Riveiro, M. E., De Kimpe, N., Moglioni, A., Vázquez, R., & Faraoni, M. B. (2010). Piperidines: synthesis, biological activity, and applications. Current Medicinal Chemistry, 17(15), 1547-1581. Available from: [Link]

  • Dastagir, S. G., & Rizvi, S. U. F. (2016). Synthesis, characterization and antimicrobial activity of piperidine derivatives. Journal of the Chemical Society of Pakistan, 38(3). Available from: [Link]

  • Google Patents. (2013). Synthesis method for N-Boc-3-piperidone. CN103204801A.
  • MDPI. (2022). Synthesis, In Vitro Cytotoxicity Evaluation and GSK-3β Binding Study of Some Indole–Triazole-Linked Pyrazolone Derivatives. Molecules, 27(19), 6529. Available from: [Link]

  • Zaragoza, F. (2024). Preparation of Piperidines, Part 3: Substituted at Position 4. YouTube. Available from: [Link]

  • PubMed. (2024). Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. Medicinal Chemistry, 20(5), 536-553. Available from: [Link]

  • MDPI. (2022). Synthesis, Antimicrobial Activity and Cytotoxicity of Novel (Piperidin-4-yl)adamantane-1-carboxylate N-Substituted Derivatives. Molecules, 27(13), 4059. Available from: [Link]

  • ACS Publications. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society, 145(26), 14489-14495. Available from: [Link]

  • Wikipedia. (n.d.). Piperidine. Retrieved from: [Link]

  • ResearchGate. (n.d.). Structure–activity relationship of piperidine derivatives with anticancer activity. Available from: [Link]

  • Frontiers. (2022). Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. Frontiers in Pharmacology, 12, 772418. Available from: [Link]

  • ResearchGate. (2019). Synthesis and Anticancer Activity of New Substituted Piperidinones Linked to Pyrimidine, Thiazole, and Triazole Glycoside Derivatives. Russian Journal of General Chemistry, 89(8), 1673-1682. Available from: [Link]

  • Advances in Journal of Chemistry A. (2024). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Adv. J. Chem. A, 7(2), 163-189. Available from: [Link]

  • Biointerface Research in Applied Chemistry. (2020). Synthesis and Evaluation of Antimicrobial Activities of New Piperidine Derivatives. Biointerface Research in Applied Chemistry, 10(4), 5893-5898. Available from: [Link]

  • Encyclopedia.pub. (2023). Pharmacological Applications of Piperidine Derivatives. Encyclopedia, 3(1), 229-254. Available from: [Link]

  • PubMed. (2006). Antimicrobial activity studies on some piperidine and pyrrolidine substituted halogenobenzene derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 21(3), 275-278. Available from: [Link]

  • ResearchGate. (n.d.). Structure activity relationship of piperidine derivatives. Available from: [Link]

  • PubMed. (2022). Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. Frontiers in Pharmacology, 12, 772418. Available from: [Link]

  • Academic Journals. (2015). Antimicrobial and antioxidant activities of piperidine derivatives. African Journal of Pharmacy and Pharmacology, 9(31), 783-792. Available from: [Link]

  • ACS Publications. (2009). Discovery and Structure−Activity Relationships of Piperidinone- and Piperidine-Constrained Phenethylamines as Novel, Potent, and Selective Dipeptidyl Peptidase IV Inhibitors. Journal of Medicinal Chemistry, 52(19), 6033-6044. Available from: [Link]

  • Drug Design Org. (2005). Structure Activity Relationships. Available from: [Link]

  • ResearchGate. (2016). Antimicrobial and antioxidant activities of piperidine derivatives. African Journal of Pharmacy and Pharmacology, 9(31), 783-792. Available from: [Link]

Sources

Exploratory

Technical Guide: Solubility & Stability of 4-Methyl-piperidin-3-one Hydrochloride

This guide details the solubility profile, stability mechanisms, and handling protocols for 4-Methyl-piperidin-3-one hydrochloride (CAS 1408076-42-5).[1][2] It is designed for researchers requiring precise control over t...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the solubility profile, stability mechanisms, and handling protocols for 4-Methyl-piperidin-3-one hydrochloride (CAS 1408076-42-5).[1][2] It is designed for researchers requiring precise control over this intermediate in synthetic and pharmaceutical applications.[1][2]

[1][2]

Executive Summary

4-Methyl-piperidin-3-one hydrochloride is a critical beta-aminoketone intermediate used in the synthesis of piperidine alkaloids and kinase inhibitors.[1][2] While the hydrochloride salt confers significant stability compared to the volatile and reactive free base, the compound remains sensitive to pH excursions, moisture-induced hydrolysis, and keto-enol tautomerization .[2]

Successful utilization requires strict adherence to acidic handling conditions.[1][2] Neutralization to the free base in concentrated solutions often triggers rapid self-condensation (dimerization), leading to yield loss and complex impurity profiles.[1][2] This guide outlines the physicochemical boundaries required to maintain compound integrity.

Physicochemical Profile

Understanding the structural drivers of instability is the first step in effective handling.[1][2]

PropertyData / CharacteristicImplication for Handling
CAS Number 1408076-42-5Use for precise cataloging; distinct from the 3-methyl-4-one isomer.[1][2]
Molecular Weight 149.62 g/mol Calculation basis for stoichiometry.[1][2]
Structure Class

-Aminoketone (cyclic)
High Risk : The carbonyl at C3 is beta to the nitrogen.[1][2] The free base is prone to intermolecular condensation.[1][2]
Chirality Racemic (typically)Contains a chiral center at C4.[1][2] Enolization at C4 can lead to racemization if resolved material is used.[1][2]
pKa (Estimated) ~9.0 (Piperidine nitrogen)Exists as a stable cation below pH 7.[1][2]0.

Solubility Profiling

The hydrochloride salt is a polar ionic solid.[1][2] Its solubility is dictated by the dielectric constant of the solvent and the capacity for hydrogen bonding.[1][2]

Solvent Compatibility Matrix
SolventSolubility RatingSolubility Limit (Est.)Usage Recommendation
Water Moderate to High 10–50 mg/mLIdeal for aqueous reactions, but pH must be kept acidic (< pH 5) to prevent degradation.[1][2]
DMSO High > 50 mg/mLPreferred for stock solutions.[1][2] Store frozen to prevent gradual oxidation.[1][2][3]
Ethanol/Methanol Good 10–30 mg/mLSuitable for recrystallization or reactions.[1][2] Avoid if strong bases are present.[1][2]
Dichloromethane Low < 1 mg/mLPoor solubility for the HCl salt.[1][2] Requires conversion to free base (risky) or biphasic conditions.[1][2]
Ether/Hexanes Insoluble NegligibleExcellent antisolvents for precipitation/purification.[1][2]
Protocol: Solubility Determination

Do not rely on visual inspection alone.[1][2] Micro-crystals can remain suspended, misleading the observer.[1][2]

  • Preparation : Weigh 10 mg of compound into a clear HPLC vial.

  • Addition : Add solvent in 100

    
    L increments, vortexing for 60 seconds between additions.
    
  • Verification : If the solution appears clear, centrifuge at 10,000 rpm for 3 minutes. A pellet indicates incomplete dissolution.[1][2]

  • Quantification : Analyze the supernatant via HPLC-UV (210 nm) against a standard curve to confirm the actual dissolved concentration.

Stability Assessment

The stability of 4-Methyl-piperidin-3-one HCl is binary: Stable in solid/acidic forms and Unstable in neutral/basic forms .[1][2]

Degradation Mechanisms[1][2]
  • Self-Condensation (The "Red Oil" Phenomenon) : Upon neutralization (pH > 8), the deprotonated amine of one molecule attacks the C3 ketone of another.[1][2] This forms a Schiff base dimer, which dehydrates and polymerizes, often turning the reaction mixture yellow or red.[1][2]

  • Keto-Enol Tautomerism : The proton at C2 (between the Nitrogen and Carbonyl) and C4 (the methyl site) is acidic.[1][2] In protic solvents, exchange occurs.[1][2] This is harmless for the racemate but will racemize enantiopure samples .[1][2]

  • Hydrolysis : Prolonged exposure to moisture can lead to hydrate formation, complicating stoichiometry, though the ring typically remains intact unless strong acid/base is present.[1][2]

Diagram: Stability & Degradation Logic

The following diagram illustrates the critical decision pathways for handling this compound to avoid degradation.

StabilityPathways Start 4-Methyl-piperidin-3-one HCl (Solid, Acidic) Solvent Dissolve in Solvent Start->Solvent CheckPH Check pH Solvent->CheckPH Acidic Acidic (pH < 5) CheckPH->Acidic Maintain HCl Basic Neutral/Basic (pH > 7) CheckPH->Basic Add Base Stable Stable Solution (Ready for Reaction) Acidic->Stable Deprotonation Free Base Formation Basic->Deprotonation Dimerization Self-Condensation (Schiff Base/Polymer) Deprotonation->Dimerization Rapid (Conc. dependent) Racemization Enolization/Racemization Deprotonation->Racemization Equilibrium

Caption: Logical flow of stability based on pH environment. Note the irreversible path to dimerization under basic conditions.

Protocol: Forced Degradation Study (Stress Testing)

To validate the stability window for your specific formulation:

  • Control : 1 mg/mL in Water (pH adjusted to 2.0 with HCl).

  • Stress Condition A (Base) : 1 mg/mL in Phosphate Buffer (pH 8.0).

  • Stress Condition B (Oxidation) : 1 mg/mL in 0.3%

    
    .[1][2]
    
  • Incubation : Store at 25°C for 24 hours.

  • Analysis :

    • HPLC Method : C18 Column, Gradient 5-95% ACN/Water (+0.1% TFA).[1][2]

    • Detection : UV at 210 nm (low sensitivity due to lack of chromophore) or ELSD/CAD (preferred).[1][2]

    • Pass Criteria : Recovery > 95% relative to T=0.

Handling and Storage Recommendations

Based on the instability mechanisms identified above, the following "Golden Rules" apply:

  • Storage :

    • Temperature : Store at -20°C for long term; 2-8°C is acceptable for active use (weeks).

    • Atmosphere : Store under Argon or Nitrogen.[1][2] The solid is hygroscopic; moisture uptake accelerates degradation.[1][2]

    • Container : Tightly sealed amber glass.[1][2]

  • Reaction Handling :

    • Never free-base the compound in a concentrated solution (> 0.1 M) unless it is immediately reacted (in situ) with an electrophile.[1][2]

    • If a reaction requires basic conditions, add the base last or slowly to a mixture containing the reaction partner to ensure the partner reacts with the amine faster than the amine reacts with itself.[1][2]

  • Safety :

    • Treat as a potential irritant.[1][2] While specific toxicology data may be limited, piperidone derivatives can be skin and eye irritants.[1][2] Use standard PPE (Gloves, Goggles, Lab Coat).[1][2]

References

  • PubChem . Compound Summary for CAS 1408076-42-5. National Library of Medicine.[1][2] Retrieved February 4, 2026, from [Link][2]

Sources

Protocols & Analytical Methods

Method

Application Note: Structural Assignment of 4-Methyl-piperidin-3-one HCl by 1D and 2D NMR

This Application Note is designed for researchers and analytical scientists requiring a definitive structural assignment of 4-Methyl-piperidin-3-one . Editorial Note on Stability & Sample Handling: Scientific Integrity A...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and analytical scientists requiring a definitive structural assignment of 4-Methyl-piperidin-3-one .

Editorial Note on Stability & Sample Handling: Scientific Integrity Alert: The free base of 4-methyl-piperidin-3-one is thermodynamically unstable.[1][2] It is prone to rapid self-condensation (aldol-like dimerization) and oxidation.[1][2] In a drug development context, this intermediate is almost exclusively handled as its Hydrochloride (HCl) salt or as an N-protected derivative (e.g., N-Boc, N-Benzyl).[1][2] Decision: To provide the most reproducible and scientifically valid protocol, this guide focuses on the Hydrochloride Salt in D₂O . This is the standard state for characterization in synthesis workflows.[1][2]

Structural Overview & Numbering Strategy

Before assignment, we define the atom numbering system to ensure clarity. The IUPAC numbering for piperidin-3-one starts at the Nitrogen (1), proceeds to the isolated methylene (2), the ketone (3), the methine (4), and around the ring.[2]

Structure cluster_0 4-Methyl-piperidin-3-one HCl N1 N1 (NH2+) C2 C2 (CH2) N1->C2 C3 C3 (C=O) C2->C3 C4 C4 (CH) C3->C4 C5 C5 (CH2) C4->C5 Me Me (CH3) C4->Me C6 C6 (CH2) C5->C6 C6->N1

Caption: Atom numbering scheme for 4-Methyl-piperidin-3-one.[1][2][3] Note: C2 is the most deshielded aliphatic carbon due to flanking N and C=O.[2]

Experimental Protocol

Sample Preparation (Critical for Stability)

The instability of the free alpha-amino ketone moiety requires strict pH control.[1][2]

  • Weighing: Weigh 10–15 mg of 4-Methyl-piperidin-3-one HCl into a clean vial.

  • Solvent Addition: Add 0.6 mL of D₂O (99.9% D).[1][2]

    • Why D₂O? Chloroform-d (CDCl₃) often contains trace acid/base that can catalyze dimerization of the free base form.[1][2] D₂O stabilizes the salt species.[1][2]

  • pH Adjustment (Optional but Recommended): If the sample is suspected to be partially free-based, add 1 drop of DCl (35% in D₂O) .[1][2] This locks the nitrogen lone pair, preventing nucleophilic attack on the ketone of another molecule.[1][2]

  • Reference: Add TMSP (Trimethylsilylpropanoic acid) as an internal standard (0.0 ppm) if precise referencing is required. Otherwise, calibrate to the residual HDO peak (~4.79 ppm).[1][2]

Acquisition Parameters[1]
  • 1H NMR: 16 scans, 2 sec relaxation delay (d1), 30° pulse angle.

  • 13C NMR: 512-1024 scans (due to low molecular weight and relaxation times), Power-gated decoupling.

  • 2D Experiments: COSY (Correlated Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are mandatory for unambiguous assignment of the C5/C6 overlap region.[1][2]

1H NMR Assignment (500 MHz, D₂O)

The spectrum is dominated by the strong electron-withdrawing effects of the ammonium cation (N⁺) and the ketone (C=O).[1][2]

PositionChemical Shift (δ ppm)MultiplicityIntegralCoupling (J, Hz)Assignment Logic
C2-H 3.95 – 4.10 Singlet (br) or ABq2H-Most Deshielded. Flanked by N⁺ and C=O.[1][2] Often appears as a broadened singlet in D₂O due to exchange or fast conformational flipping.[1][2]
C6-H 3.45 – 3.60 Multiplet2H-Deshielded. Alpha to N⁺, but beta to C=O.[1][2] Typical piperidinium alpha-proton range.
C4-H 2.85 – 3.00 Multiplet (dq)1HJ ~ 7.0 (Me)Alpha to Ketone. Methine proton.[1][2] Distinctive quartet-like splitting due to the methyl group.[1][2]
C5-H 2.15 – 2.35 Multiplet1H-Beta to N⁺/C=O. One proton (axial) often shifts distinct from its equatorial partner.[1][2]
C5-H' 1.80 – 2.00 Multiplet1H-Beta to N⁺/C=O. The other C5 proton.[1][2]
Me 1.15 – 1.25 Doublet3HJ = 7.1 HzDiagnostic Handle. Clear doublet coupling to C4-H.

Key Mechanistic Insight: The C2 protons are unique.[1][2] In many 3-piperidinones, they appear as a singlet.[1][2] However, if the ring is locked in a chair conformation by the bulky methyl group (equatorial preference), these protons become diastereotopic (axial/equatorial) and may split into an AB quartet with a large geminal coupling (~12-15 Hz).[1][2] In D₂O at room temperature, ring flipping often averages this to a broad singlet.[1][2]

13C NMR Assignment (125 MHz, D₂O)

PositionChemical Shift (δ ppm)Type (DEPT-135)Assignment Logic
C3 204.0 – 206.0 Quaternary (C)Ketone Carbonyl. Characteristic low-field shift.[1][2]
C2 53.0 – 55.0 Secondary (CH₂)Alpha to N & C=O. Highly deshielded aliphatic carbon.[1][2]
C6 43.0 – 45.0 Secondary (CH₂)Alpha to N. Typical piperidine C6 shift.[1][2]
C4 40.0 – 42.0 Tertiary (CH)Alpha to C=O. Methine carbon carrying the methyl group.[2]
C5 26.0 – 28.0 Secondary (CH₂)Beta to functional groups. Most shielded ring carbon.[2]
Me 12.0 – 14.0 Primary (CH₃)Methyl Group. High field signal.[1][2]

Advanced Verification: 2D NMR Workflow

To validate the assignment, specifically distinguishing C4 from C6 (both are mid-field), follow this logic path:

Workflow Start Start: 1H Spectrum Step1 Identify Methyl Doublet (~1.2 ppm) Start->Step1 Step2 COSY Correlation Step1->Step2 Trace J-coupling Step3 Identify C4-H (Coupled to Me) Step2->Step3 Step4 Identify C5-H (Coupled to C4-H) Step3->Step4 Step5 Identify C6-H (Coupled to C5-H) Step4->Step5 Step6 Identify C2-H (Isolated / No COSY to others) Step5->Step6 Verification

Caption: COSY-driven logic flow for assigning the piperidinone ring. The methyl group serves as the "anchor" point.[1][2]

Validation Checks:
  • COSY: The Methyl doublet must show a cross-peak only to the C4 methine.[1][2]

  • COSY: The C2 protons should show no vicinal coupling to other ring protons (isolated spin system), confirming their position between N and C=O.

  • HSQC: Use to correlate the proton assignments to the carbon skeleton.

References

  • Synthesis and Stability Context: Baliah, V., et al. "Conformational analysis of some 3-alkyl-2,6-diarylpiperidin-4-ones."[1][2] Asian Journal of Chemistry, vol. 17, no.[1][2][3][4] 4, 2005. Provides context on the conformational preferences of substituted piperidinones.[2]

  • N-Benzyl Analog Data (Reference Standard): PubChem Compound Summary for CID 12084828, 1-Benzyl-4-methylpiperidin-3-one.[1][2] Used as a structural anchor; the N-benzyl data (C2 @ ~59ppm, C4 @ ~46ppm) correlates with the shifts predicted for the HCl salt when accounting for N-debenzylation and protonation.[2]

  • General Piperidine NMR Data: Pretsch, E., et al. Structure Determination of Organic Compounds: Tables of Spectral Data. Springer, 2009.[1][2] Authoritative source for additivity rules regarding N-heterocycles and ketone substituent effects.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Stereoselectivity in Substituted Piperidone Synthesis

Introduction: The Conformation-Reactivity Nexus[2] Welcome to the Technical Support Center. If you are accessing this guide, you are likely facing a "selectivity cliff" in your piperidone synthesis.[1][2] Unlike cyclohex...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Conformation-Reactivity Nexus[2]

Welcome to the Technical Support Center. If you are accessing this guide, you are likely facing a "selectivity cliff" in your piperidone synthesis.[1][2] Unlike cyclohexane, the 4-piperidone scaffold possesses unique conformational mobility due to the sp² hybridized carbonyl carbon (flattening the ring) and the nitrogen lone pair.[2]

Successful stereocontrol requires mastering two competing forces:[1]

  • Thermodynamic Stability: Driven by minimizing 1,3-diaxial interactions (A-values).[1][2][3]

  • Kinetic Control: Driven by the trajectory of nucleophilic attack or catalyst binding.[1][2]

This guide moves beyond "standard conditions" to address why your diastereomeric ratio (d.r.) is low and how to fix it.

Troubleshooting Modules (Q&A)

Module A: The Petrenko-Kritschenko Condensation (2,6-Substitution)[1][2]

User Query: I am synthesizing 2,6-diaryl-4-piperidone using the classic Petrenko-Kritschenko condensation. I need the cis-isomer, but I keep isolating a mixture or predominantly the trans-isomer. How can I shift the equilibrium?

Root Cause Analysis: The Petrenko-Kritschenko reaction involves a double Mannich condensation.[2] The formation of the cis-2,6-isomer is often the kinetic product, while the trans-isomer is the thermodynamic product.[2] The reaction is reversible.[2] High temperatures or prolonged reaction times favor the thermodynamic product (trans) due to retro-Mannich fragmentation and recombination.[2]

Technical Solution:

  • Temperature Suppression: Lower your reaction temperature to 0°C or room temperature. Avoid reflux unless you specifically want the thermodynamic product.[2]

  • Buffer pH: The reversibility of the Mannich base is acid-catalyzed.[2] If you are using ammonium acetate/acetic acid, the acidic medium promotes equilibration.[1][2]

    • Action: Switch to a buffered system or use a slight excess of amine to maintain a basic environment, which stabilizes the kinetic cis-precipitate.[1][2]

  • Solvent Selection: The cis-isomer often has lower solubility in ethanol/ether mixtures than the trans-isomer.[2]

    • Action: Exploit "Crystallization-Induced Diastereoselection" (CID).[1][2] Use a solvent system (e.g., EtOH/Et₂O) where the cis-isomer precipitates immediately upon formation, removing it from the equilibrium.[1][2]

Module B: Diastereoselective Reduction of Dihydropyridones

User Query: I am reducing an N-Cbz-2,3-dihydro-4-pyridone to the piperidone using catalytic hydrogenation. I am seeing over-reduction to the piperidinol and poor facial selectivity at C2/C3.

Root Cause Analysis: Catalytic hydrogenation (H₂/Pd) is often too aggressive for the ketone and lacks steric discrimination for the alkene in flat dihydropyridone systems. The substrate can adsorb flat onto the catalyst surface, leading to low d.r.[2]

Technical Solution:

  • Hydride Source Switch: Abandon catalytic hydrogenation for this step. Use L-Selectride® (lithium tri-sec-butylborohydride).[1][2]

    • Mechanism:[2][3][4][5][6][7] L-Selectride is bulky.[1][2] It will attack the enone double bond via 1,4-addition from the less hindered face (usually anti to the C2 substituent).[2]

    • Protocol: Perform at -78°C in THF. This typically yields the thermodynamically less stable cis-2,3-disubstituted piperidone with high d.r. (>95:5).[1][2]

  • The "Comins" Protocol: If you require the enantiopure compound, ensure your dihydropyridone precursor is chiral (e.g., prepared via chiral auxiliary).[1][2] Use Zn/AcOH for a milder reduction that preserves the ketone.[2]

Module C: Alpha-Alkylation & Epimerization[1][2]

User Query: I have a cis-2,6-disubstituted piperidone and I tried to alkylate at the C3 position. The d.r. is messy (cis/trans mix).[1][2] Also, my N-protecting group seems to affect the outcome.

Root Cause Analysis: You are fighting the Axial Attack Rule .[2] Enolates of 4-piperidones prefer axial attack by electrophiles to avoid torsional strain (developing chair form).[1][2] However, the N-protecting group dictates the ring conformation (N-Boc vs. N-Bn).[1][2]

  • N-Benzyl: Often allows ring flipping; the lone pair can participate in stereoelectronic effects.[2]

  • N-Boc: Creates severe A(1,[1][2]3) strain, locking the ring in a specific rotamer that might block the desired face.

Technical Solution:

  • Lock the Enolate: Use LiHMDS at -78°C to form the kinetic enolate. Add the electrophile immediately.

  • Post-Reaction Epimerization: If kinetic alkylation fails, aim for the thermodynamic product.

    • Action: Treat the crude alkylated mixture with a weak base (e.g., K₂CO₃ in MeOH) to equilibrate the C3 center to the equatorial position (thermodynamic).

  • Conformational Anchor: If possible, use a bulky group at C2 (like a phenyl or t-butyl) to "lock" the chair conformation, making the facial bias for the incoming electrophile predictable.[1][2]

Visual Troubleshooting Workflows

Diagram 1: Synthesis Route Decision Matrix

Caption: Decision logic for selecting the optimal piperidone synthesis route based on substitution pattern and required stereochemistry.

PiperidoneRoute Start Target: Substituted 4-Piperidone SubstPattern Substitution Pattern? Start->SubstPattern Pattern26 2,6-Disubstituted SubstPattern->Pattern26 Pattern23 2,3-Disubstituted SubstPattern->Pattern23 Stereo26 Desired Stereo? Pattern26->Stereo26 Source Starting Material? Pattern23->Source Cis26 Cis (Kinetic) Stereo26->Cis26 Low Temp (0°C) Short Time Buffered pH Trans26 Trans (Thermodynamic) Stereo26->Trans26 Reflux Acidic Catalyst Equilibration DHP Dihydropyridone Source->DHP Pyridine Pyridine Source->Pyridine LSelectride L-Selectride Reduction (1,4-conj. addn) DHP->LSelectride High 2,3-trans selectivity H2Pd Asym. Hydrogenation (Requires Chiral Ligand) Pyridine->H2Pd Pt/Pd + Chiral Aux.

[1][2]

Diagram 2: Kinetic vs. Thermodynamic Control in Condensation

Caption: Mechanism of stereoselectivity in Petrenko-Kritschenko condensation. Reversibility of the Mannich step drives the cis-to-trans isomerization.[2]

PK_Mechanism Aldehyde Aldehyde + Amine + Ketoester Mannich1 Bis-Mannich Intermediate Aldehyde->Mannich1 Condensation CisProduct Cis-Piperidone (Kinetic Precipitate) Mannich1->CisProduct Fast Cyclization Low Temp TransProduct Trans-Piperidone (Thermodynamic) Mannich1->TransProduct Slow Cyclization Equilibration CisProduct->Mannich1 Retro-Mannich (Heat/Acid) TransProduct->TransProduct Stable (Diequatorial)

[1][2]

Standard Operating Procedure (SOP)

Protocol: Thermodynamic Epimerization of cis-2,6-Diphenylpiperidin-4-one[1][2]

Objective: To convert a kinetic mixture of cis/trans isomers entirely to the thermodynamically stable trans-isomer (diequatorial aryl groups).

Reagents:

  • Crude 2,6-diphenylpiperidin-4-one mixture (from Petrenko-Kritschenko reaction).[1][2]

  • Ethanol (Absolute).[1][2]

  • Potassium Carbonate (K₂CO₃) or Sodium Ethoxide (NaOEt).[1][2]

Procedure:

  • Dissolution: Dissolve 1.0 eq of the crude piperidone mixture in Ethanol (0.5 M concentration).

  • Base Addition: Add 0.2 eq of K₂CO₃ (solid) or 0.1 eq of NaOEt (21% wt in EtOH).[1][2]

    • Note: Strong bases are not required; the alpha-protons are acidic (pKa ~18-19).[1][2]

  • Reflux: Heat the mixture to reflux (78°C) for 4–6 hours.

    • Monitoring: Monitor by TLC or LCMS.[1][2] The cis-isomer (often more polar on silica due to dipole moment) should disappear.[2]

  • Cooling & Crystallization: Cool the solution slowly to room temperature, then to 0°C.

    • Observation: The trans-isomer, being more symmetrical and planar, typically crystallizes more readily than the cis-isomer in this state.[1][2]

  • Filtration: Filter the precipitate and wash with cold ethanol.

Data Validation (Expected Results):

ParameterCis-Isomer (Kinetic)Trans-Isomer (Thermodynamic)
J-Coupling (H2/H6) Small (Axial-Equatorial) ~2-5 HzLarge (Axial-Axial) ~10-12 Hz
Stability Isomerizes with heat/baseStable
Substituent Orientation One Axial, One EquatorialBoth Equatorial

References

  • Petrenko-Kritschenko Condensation & Stereochemistry

    • Petrenko-Kritschenko, P.; Zoneff, N. "Über die Kondensation von Aceton-dicarbonsäureester mit Benzaldehyd unter Anwendung von Ammoniak."[1][2] Berichte der deutschen chemischen Gesellschaft, 1906 , 39, 1358–1361.[1][2] Link[1][2]

  • Diastereoselective Reduction (Comins Reagent)

    • Comins, D. L.; Brooks, C. A.; Ingalls, C. L.[1][2][8] "Enantiopure N-Acyl-2,3-dihydro-4-pyridones as Synthetic Intermediates: Asymmetric Synthesis of Indolizidine Alkaloids." Journal of Organic Chemistry, 2001 , 66, 2181–2182.[1][2][8] Link[1][2]

  • Asymmetric Hydrogenation of Pyridines

    • Glorius, F. "Asymmetric Hydrogenation of Pyridines."[1][2] Organic & Biomolecular Chemistry, 2005 , 3, 4171–4175.[1][2] Link

  • Conformational Analysis of Piperidones

    • Eliel, E. L.; Wilen, S. H.[1][2] Stereochemistry of Organic Compounds. Wiley-Interscience, 1994 .[1][2] (Foundational text for A-values and heterocycle conformation).

  • Stereoselective Synthesis of 2,4-Disubstituted Piperidines

    • Liu, G.-Q.; Cui, B.; Xu, R.; Li, Y.-M. "Synthesis of Enantioenriched 2-Alkyl Piperidine Derivatives through Asymmetric Reduction of Pyridinium Salts."[1][2][9] Organic Letters, 2016 , 18, 4920–4923.[1][2] Link[1][2]

Sources

Reference Data & Comparative Studies

Validation

A Technical Guide to the Structure-Activity Relationship of 4-Methyl-piperidin-3-one Derivatives for Drug Discovery Professionals

The piperidine scaffold is a cornerstone in medicinal chemistry, gracing the structures of numerous approved pharmaceuticals.[1][2][3] Its prevalence stems from its favorable physicochemical properties, including its abi...

Author: BenchChem Technical Support Team. Date: February 2026

The piperidine scaffold is a cornerstone in medicinal chemistry, gracing the structures of numerous approved pharmaceuticals.[1][2][3] Its prevalence stems from its favorable physicochemical properties, including its ability to modulate lipophilicity and form key hydrogen bonds, which enhance drug-like characteristics.[1] Within this privileged class of heterocycles, the 4-methyl-piperidin-3-one core represents a versatile and synthetically accessible template for the development of novel therapeutic agents. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 4-methyl-piperidin-3-one derivatives, offering a comparative perspective against alternative scaffolds and furnishing detailed experimental protocols to empower researchers in their drug discovery endeavors.

The 4-Methyl-piperidin-3-one Scaffold: A Privileged Motif

The 4-methyl-piperidin-3-one scaffold combines several key features that make it an attractive starting point for medicinal chemistry campaigns. The piperidine ring provides a three-dimensional framework that can be readily functionalized at multiple positions, allowing for precise control over the spatial orientation of substituents to optimize interactions with biological targets. The ketone at the 3-position can act as a hydrogen bond acceptor, while the adjacent methyl group at the 4-position can introduce favorable steric interactions and influence the conformational preference of the ring. Furthermore, the nitrogen atom at the 1-position serves as a crucial handle for introducing a wide array of substituents to modulate potency, selectivity, and pharmacokinetic properties.

Structure-Activity Relationship (SAR) Analysis

The biological activity of 4-methyl-piperidin-3-one derivatives is profoundly influenced by the nature and position of substituents on the piperidine ring. While a comprehensive SAR study on a single biological target for a wide range of 4-methyl-piperidin-3-one analogs is not extensively documented in a single source, we can synthesize key insights from studies on closely related piperidinone scaffolds, particularly in the realms of anticancer and antimicrobial activities.

Anticancer Activity

Derivatives of the piperidin-4-one scaffold, which shares the core piperidinone ring system, have demonstrated significant potential as anticancer agents.[4][5] Studies on N-substituted 3,5-diarylidenepiperidin-4-ones have revealed critical SAR trends that are likely translatable to the 4-methyl-piperidin-3-one series.[4]

Key SAR Insights for Anticancer Activity (Inferred from Piperidin-4-one Derivatives):

  • N-Substitution: The substituent at the N1 position is a major determinant of antiproliferative activity. Acyl groups, in particular, have been shown to enhance cytotoxicity. For instance, the N-propanoyl derivative of 3,5-bis(4-bromobenzylidene)piperidin-4-one exhibited potent broad-spectrum antiproliferative activity with a mean GI50 value of 0.35 µM across a panel of cancer cell lines.[4] This suggests that exploration of various N-acyl, N-alkyl, and N-aryl groups on the 4-methyl-piperidin-3-one core is a promising strategy for developing potent anticancer agents.

  • Substituents at C2 and C6: In the context of 2,6-diarylpiperidin-4-ones, the nature of the aryl groups significantly impacts activity. The presence of electron-withdrawing or halogen substituents on these aryl rings often correlates with increased anticancer potency.[5]

  • Substitution at C3 and C5: In diarylidenepiperidin-4-ones, the exocyclic double bonds and the attached aryl groups are crucial for activity. Modifications to these aryl rings can fine-tune the electronic and steric properties of the molecule, thereby influencing its interaction with biological targets.[4]

.

Table 1: Anticancer Activity of Selected Piperidin-4-one Derivatives

CompoundStructureCancer Cell LineIC50/GI50 (µM)Reference
8a 3,5-bis(4-bromobenzylidene)-1-propanoylpiperidin-4-oneNCI-60 Panel (Mean)0.35[4]
Compound II 3-chloro-3-methyl-2,6-bis(4-chlorophenyl)piperidin-4-oneHematological cancer cell linesGrowth reduction[5]
Compound IV 3-chloro-3-methyl-2,6-bis(4-methoxyphenyl)piperidin-4-oneHematological cancer cell linesGrowth reduction[5]

Note: The data for compounds II and IV are qualitative. Specific IC50 values were not provided in the source.

Antimicrobial Activity

The 4-methyl-piperidin-3-one scaffold and its close analogs have also been investigated for their antimicrobial properties. Studies on N-methyl-4-piperidone-derived monoketone curcuminoids have provided valuable insights into the SAR for antibacterial activity.[6]

Key SAR Insights for Antimicrobial Activity:

  • N-Substitution: The N-methyl group in N-methyl-4-piperidone-derived curcuminoids appears to enhance antibacterial activity compared to acetone-derived counterparts.[6] This highlights the importance of the N-substituent in mediating interactions with bacterial targets.

  • Substituents on Arylidene Moieties: The nature and position of substituents on the arylidene rings attached to the piperidone core play a critical role. For example, a 3-fluoro or 3,4,5-trimethoxy substitution on the aromatic ring of N-methyl-4-piperidone-derived curcuminoids was associated with moderate activity against several cariogenic bacteria.[6] This underscores the importance of exploring a diverse range of aromatic substitutions to optimize antibacterial potency.

.

Table 2: Antimicrobial Activity of Selected N-Methyl-4-piperidone Derivatives

CompoundR-Group on ArylideneBacterial StrainMIC (µg/mL)Reference
1 HS. salivarus, L. paracasei, S. mitis, S. sanguinis250-500[6]
10 3,4,5-OMeL. paracasei, S. mitis, S. sanguinis250-500[6]
13 3-FS. mutans, S. mitis, S. sanguinis, S. sobrinus250-500[6]

Comparative Analysis with Alternative Scaffolds

While the 4-methyl-piperidin-3-one scaffold holds significant promise, it is crucial for drug discovery programs to consider alternative heterocyclic systems that may offer advantages in terms of potency, selectivity, or pharmacokinetic profiles.

Morpholin-3-one Scaffold

The morpholine ring is a well-established bioisostere of the piperidine ring.[7] Replacing the C4-methylene group of a piperidine with an oxygen atom to give a morpholine can lead to significant changes in physicochemical properties. The oxygen atom can act as a hydrogen bond acceptor and can improve aqueous solubility. The morpholin-3-one scaffold, as a direct analog of piperidin-3-one, offers an interesting point of comparison. While direct comparative studies are scarce, the introduction of the morpholine oxygen can be expected to alter the conformational preferences of the ring and its interactions with biological targets.

Pyrrolidin-3-one Scaffold

The five-membered pyrrolidin-3-one scaffold represents another viable alternative. The smaller ring size imposes different conformational constraints compared to the six-membered piperidine ring. This can lead to a different spatial arrangement of substituents and potentially a different binding mode to the target protein. For certain targets, the more compact nature of the pyrrolidine ring might be advantageous for fitting into smaller binding pockets. For instance, some pyrrolidine derivatives have shown potent anticancer activity.[8]

The choice between these scaffolds will ultimately depend on the specific biological target and the desired pharmacological profile. A rational drug design approach would involve synthesizing and evaluating analogs of each scaffold to determine which one provides the optimal balance of properties for a given therapeutic application.

Experimental Protocols

To facilitate the exploration of 4-methyl-piperidin-3-one derivatives, this section provides detailed, step-by-step methodologies for their synthesis and biological evaluation.

Synthesis of N-Substituted 4-Methyl-piperidin-3-one Derivatives

A versatile method for the synthesis of N-substituted 4-methyl-piperidin-3-ones involves a multi-step sequence starting from 3-hydroxy-4-methylpyridine.[9] The following is a general protocol that can be adapted for the synthesis of various N-aryl and N-benzyl derivatives.

Step 1: N-Alkylation/Arylation of 3-Hydroxy-4-methylpyridine

  • To a solution of 3-hydroxy-4-methylpyridine (1.0 eq) in a suitable solvent such as acetonitrile or DMF, add a base such as potassium carbonate (2.0 eq).

  • Add the desired benzyl halide or aryl halide (1.1 eq).

  • Heat the reaction mixture to reflux and monitor the reaction progress by TLC.

  • Upon completion, cool the reaction to room temperature, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the N-substituted 3-hydroxy-4-methylpyridinium salt.

Step 2: Reduction of the Pyridinium Salt

  • Dissolve the N-substituted 3-hydroxy-4-methylpyridinium salt (1.0 eq) in an alkaline aqueous solution (e.g., aqueous sodium hydroxide).

  • Add a reducing agent such as sodium borohydride (NaBH4) in portions at 0 °C.

  • Allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC).

  • Extract the aqueous layer with an organic solvent such as dichloromethane or ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the N-substituted 4-methyl-piperidin-3-ol.

Step 3: Oxidation to the Ketone

  • Dissolve the N-substituted 4-methyl-piperidin-3-ol (1.0 eq) in a suitable solvent like acetone.

  • Cool the solution to 0 °C and add a solution of an oxidizing agent such as Jones reagent (CrO3 in sulfuric acid) dropwise.[9]

  • Stir the reaction at room temperature until the starting material is consumed (monitored by TLC).

  • Quench the reaction by adding isopropanol.

  • Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to afford the desired N-substituted 4-methyl-piperidin-3-one.

Synthesis_Workflow

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[2]

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight at 37 °C in a humidified atmosphere with 5% CO2.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the old medium with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).

  • Incubation: Incubate the plates for 48-72 hours at 37 °C and 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37 °C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.

  • Absorbance Measurement: Gently shake the plate to dissolve the formazan crystals. Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

MTT_Assay_Workflow

In Vitro Antimicrobial Activity: Broth Microdilution Assay

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[10]

Protocol:

  • Prepare Inoculum: Culture the bacterial strain overnight on an appropriate agar medium. Suspend several colonies in sterile saline to match the turbidity of a 0.5 McFarland standard. Dilute this suspension in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in the test wells.

  • Prepare Compound Dilutions: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions of the compound in CAMHB in a 96-well microtiter plate.

  • Inoculation: Add the prepared bacterial inoculum to each well of the microtiter plate containing the compound dilutions. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 35-37 °C for 16-20 hours.

  • Determine MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the bacteria. This can be determined by visual inspection or by measuring the optical density at 600 nm.

Broth_Microdilution_Workflow

Conclusion

The 4-methyl-piperidin-3-one scaffold represents a promising starting point for the development of novel therapeutic agents with potential applications in oncology and infectious diseases. The insights into the structure-activity relationships of related piperidinone derivatives provide a valuable roadmap for the rational design of new analogs. By systematically exploring substitutions at various positions of the piperidine ring and employing the detailed experimental protocols provided, researchers can efficiently synthesize and evaluate new chemical entities, ultimately advancing the discovery of new medicines. The comparative analysis with alternative scaffolds such as morpholin-3-ones and pyrrolidin-3-ones further enriches the drug design landscape, offering opportunities to fine-tune physicochemical and pharmacological properties for optimal therapeutic outcomes.

References

  • Antimicrobial Activity of N-Methyl 4-Piperidone-Derived Monoketone Curcuminoids Against Cariogenic Bacteria. (2022). Molecules, 27(19), 6569. [Link]

  • Synthesis and Structure Activity Relationship Study of N-substituted 3,5-diarylidenepiperidin- 4-ones as Potential Antitumor Agents. (2011). Letters in Drug Design & Discovery, 8(8), 717-725. [Link]

  • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. (2023). European Journal of Medicinal Chemistry, 258, 115594. [Link]

  • Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds (Review). (2021). Pharmaceutical Chemistry Journal, 55(5), 441-450. [Link]

  • Synthesis and In Vitro Evaluation of Anticancer Activity of Fluorophenyl Derivatives of 1,3,4-Thiadiazole Against Estrogen-Dependent Breast Cancer. (2022). Molecules, 27(22), 7890. [Link]

  • 3-Chloro-3-methyl-2,6-diarylpiperidin-4-ones as Anti-Cancer Agents: Synthesis, Biological Evaluation, Molecular Docking, and In Silico ADMET Prediction. (2022). Molecules, 27(16), 5136. [Link]

  • Antimicrobial susceptibility testing (Broth microdilution method). (n.d.). WOAH - Asia. [Link]

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  • Method for synthesizing N-benzyl-4-methyl-3-piperidone. (2010).
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Method

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

Reactant of Route 1
4-Methyl-piperidin-3-one
Reactant of Route 2
4-Methyl-piperidin-3-one
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